2-Ethyl-4-oxopentanoic acid

Catalog No.
S14545135
CAS No.
56369-71-2
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-oxopentanoic acid

CAS Number

56369-71-2

Product Name

2-Ethyl-4-oxopentanoic acid

IUPAC Name

2-ethyl-4-oxopentanoic acid

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-3-6(7(9)10)4-5(2)8/h6H,3-4H2,1-2H3,(H,9,10)

InChI Key

TULILRZWOVSTLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)C(=O)O

2-Ethyl-4-oxopentanoic acid is an organic compound with the molecular formula C7H12O3C_7H_{12}O_3. It is classified as a keto acid, specifically a derivative of pentanoic acid. This compound features a ketone functional group at the fourth carbon and an ethyl group attached to the second carbon, which contributes to its unique properties. The compound is known for its potential applications in various chemical syntheses and biological activities.

  • Oxidation: This compound can be oxidized to yield 2-oxopentanoic acid, which is another keto acid that may have different reactivity and applications.
  • Reduction: Reduction reactions can convert 2-ethyl-4-oxopentanoic acid into 2-hydroxy-4-pentanoic acid, which has different functional properties.
  • Substitution: The hydroxyl group can be replaced by various functional groups through substitution reactions, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of 2-ethyl-4-oxopentanoic acid is primarily linked to its role in metabolic pathways. It acts as a substrate for enzymes involved in the degradation of certain compounds, contributing to metabolic processes within microorganisms. For instance, it is involved in pathways that generate acetaldehyde and pyruvate, both of which are crucial intermediates in various bio

Synthesis of 2-ethyl-4-oxopentanoic acid can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as 4-oxalocrotonate decarboxylase allows for the efficient conversion of precursor compounds into 2-ethyl-4-oxopentanoic acid.
  • Chemical Synthesis: Traditional synthetic routes may involve the reaction of starting materials like ethyl acetoacetate with other reagents under controlled conditions to form the desired keto acid .

These methods highlight the versatility of both enzymatic and chemical approaches in producing this compound.

2-Ethyl-4-oxopentanoic acid has several notable applications:

  • Chemical Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds and pharmaceuticals due to its reactive functional groups .
  • Biochemical Research: Its involvement in metabolic pathways makes it a valuable compound for studying biochemical processes in microorganisms.
  • Industrial Uses: The compound may be utilized in the production of plasticizers, solvents, and other chemical intermediates, contributing to its industrial relevance .

Research on interaction studies involving 2-ethyl-4-oxopentanoic acid focuses on its biochemical interactions with enzymes and other metabolites. It has been shown to interact with specific enzymes such as 4-hydroxy-2-oxovalerate aldolase, facilitating its transformation into other metabolites like acetaldehyde and pyruvate. These interactions are crucial for understanding its role in metabolic pathways and potential therapeutic uses.

Several compounds share structural similarities with 2-ethyl-4-oxopentanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
Levulinic AcidCH₃C(O)CH₂CH₂CO₂HDerived from cellulose degradation; used as a biofuel precursor .
4-Hydroxybutyric AcidHOOC(CH₂)₃COOHKnown for its role as a neurotransmitter; distinct biological activity .
3-Oxopentanoic AcidCH₃C(O)CH₂CH₂COOHInvolved in various metabolic pathways; simpler structure than 2-ethyl derivative .

The uniqueness of 2-ethyl-4-oxopentanoic acid lies in its specific substitution pattern and functional groups, which influence its reactivity and potential applications compared to the aforementioned compounds. Its ethyl group enhances lipophilicity, making it potentially more suitable for certain biological interactions or industrial applications than its simpler analogs.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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